

"1-(2-Amino-1,1-dimethylethyl)piperidine" spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-(2-Amino-1,1-dimethylethyl)piperidine

Cat. No.: B187779

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Spectral Data for 1-(2-Amino-1,1-dimethylethyl)piperidine Not Found

An extensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound "1-(2-Amino-1,1-dimethylethyl)piperidine" did not yield any specific results. Publicly available scientific databases and chemical literature do not appear to contain the spectral characterization for this particular molecule.

Consequently, the requirements for this in-depth technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and visualization of experimental workflows, cannot be fulfilled at this time due to the absence of primary data.

Researchers and scientists seeking this information may need to perform the synthesis and subsequent spectral analysis of 1-(2-Amino-1,1-dimethylethyl)piperidine to obtain the necessary NMR, IR, and MS data.

General Experimental Protocols for Spectral Analysis

While specific data for the target compound is unavailable, a general overview of the methodologies typically employed for acquiring such spectral data is provided below for researchers who may synthesize the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
- The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing tetramethylsilane (TMS) as an internal standard.
- Data acquisition and processing would be performed using the spectrometer's standard software. Chemical shifts would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

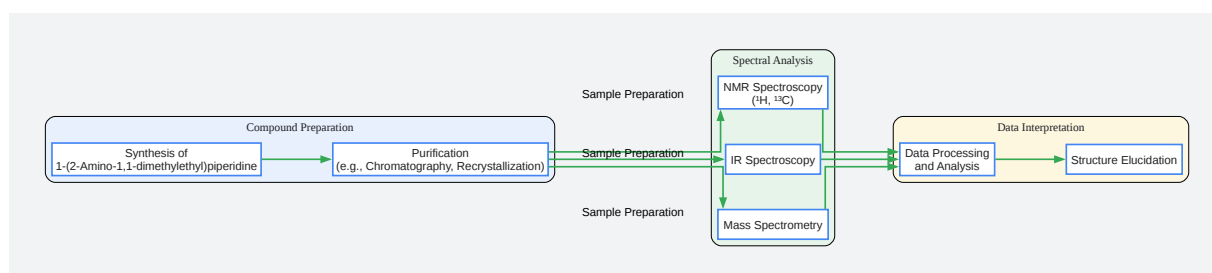
- IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
- The spectrum would be recorded over a typical range of 4000 to 400 cm^{-1} , and the absorption frequencies would be reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra would be acquired on a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction and separation.
- Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques that would be used.
- The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, providing information about the molecular weight and structure of the compound.

Visualization of a General Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a synthesized chemical compound.



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Caption: Generalized workflow for the synthesis and spectral characterization of a chemical compound.

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